![molecular formula C18H17N3O2 B5549031 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

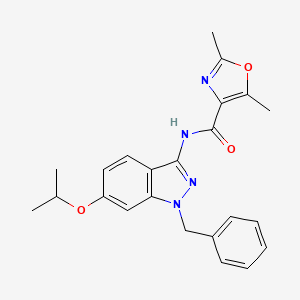

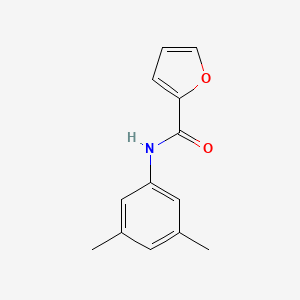

This analysis focuses on compounds with structures or functionalities similar to "N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide," as direct studies on this compound are scarce. These compounds, including quinoline and pyridine derivatives, have been extensively studied due to their potential in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related quinoline and pyridine derivatives often involves multi-component reactions, such as the Passerini three-component reaction, which allows for the efficient assembly of complex molecules from simpler precursors. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, yielding the products quantitatively (Taran et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals a planarity in their structure, contributing to their stability and reactivity. For example, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate demonstrates a nearly planar conformation, which is crucial for its biological activity (Wen et al., 2006).

Scientific Research Applications

Chemosensing for Zinc Ions

A study by Park et al. (2015) developed a highly selective "off–on fluorescence type" chemosensor for Zn2+ detection, utilizing a compound with a structure similar to N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide. This sensor showed significant fluorescence enhancement in the presence of Zn2+ in aqueous solution, offering a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

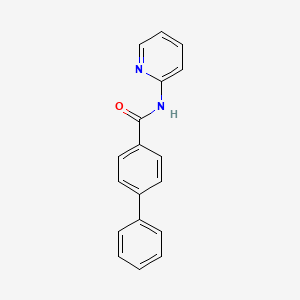

Antimalarial Activity

Werbel et al. (1986) synthesized a series of compounds, including structures related to this compound, demonstrating potent antimalarial properties against Plasmodium berghei in mice, suggesting potential clinical applications (Werbel et al., 1986).

Proton-Coupled Electron Transfer Reactivity

Rice et al. (2016) investigated the PCET reactivity of a mononuclear hydroxomanganese(III) complex utilizing a ligand related to this compound. This study highlights the impact of steric and electronic factors on the efficiency of PCET processes, relevant for understanding redox processes in biological systems and catalysis (Rice et al., 2016).

Structural and Fluorescent Properties

Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, showing their potential in forming gels and crystalline structures with unique fluorescence properties. This research opens avenues for developing novel materials with specific optical characteristics (Karmakar et al., 2007).

Adsorption and Separation Technologies

Turanov et al. (2017) synthesized novel ligands containing pyridine and quinoline fragments for the efficient extraction and recovery of Pd(II) from hydrochloric acid solutions. Their work demonstrates the potential of these compounds in enhancing the selectivity and efficiency of metal ion adsorption processes, which is crucial for the purification of precious metals from secondary resources (Turanov et al., 2017).

properties

IUPAC Name |

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13(22)21(11-14-5-4-8-19-10-14)12-16-9-15-6-2-3-7-17(15)20-18(16)23/h2-10H,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOLVUMFOUFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CN=CC=C1)CC2=CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)